molecular formula C7H5N3O3S B2378042 2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 446829-82-9

2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No. B2378042
CAS RN: 446829-82-9
M. Wt: 211.2
InChI Key: DZFVMLIXTJFCRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine”, has been described in a study . This compound exhibits a broad spectrum of antimicrobial action and can be useful in the search for new antimicrobial drugs .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto-(or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1, 3,4-thiadiazolo[3, 2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Biginelli-compound Synthesis : This compound is utilized in the synthesis of various heterocyclic structures. For instance, its derivatives are involved in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, achieved through condensation reactions. These reactions are essential in creating compounds with potential biological activities (Kappe & Roschger, 1989).

  • Novel Compound Synthesis : It's used in the synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,-2-a]pyrimidin-5-ones, indicating its versatility in creating various substituted derivatives. This versatility is crucial for exploring new chemical entities with potential applications in different scientific fields (Tsuji & Takenaka, 1982).

  • Chemical Reaction Study : The compound's reaction with carbon disulfide and subsequent alkylation leads to the formation of various esters. This study aids in understanding the chemical behavior and potential applications of the compound in synthetic chemistry (Shukurov et al., 1994).

Pharmacological Activities

  • Anti-inflammatory Properties : Some derivatives exhibit moderate anti-inflammatory activities, as demonstrated in comparative studies with known anti-inflammatory drugs. This suggests potential therapeutic applications of these compounds in medicine (Tozkoparan et al., 1999).

  • Anticancer Activity Exploration : Derivatives of this compound have been evaluated for anticancer activities, showing promising results in molecular docking studies and in vitro evaluations. This indicates a potential pathway for the development of new anticancer agents (Eldhose et al., 2020).

  • Antimicrobial Action : Compounds synthesized from this chemical have shown a broad spectrum of antimicrobial action, highlighting its potential in developing new antimicrobial drugs (Moradivalikboni et al., 2013).

Crystallographic and Structural Analysis

  • Supramolecular Aggregation and Conformational Features : Structural modifications of derivatives lead to changes in supramolecular aggregation, providing insights into their conformational features. This information is valuable for understanding the compound's properties and potential applications in material science and pharmaceuticals (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c1-3-9-10-5(11)4(6(12)13)2-8-7(10)14-3/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFVMLIXTJFCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CN=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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